Saponaroside

Descripción general

Descripción

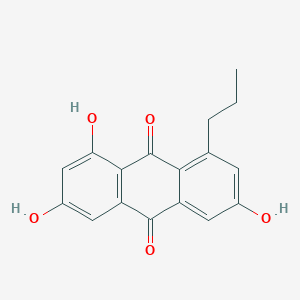

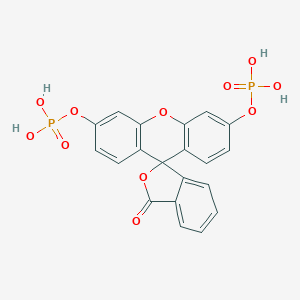

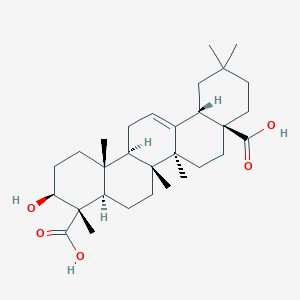

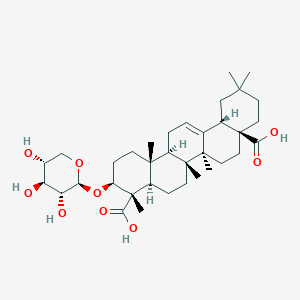

Saponaroside is a biochemical compound with the molecular formula C35H54O9 and a molecular weight of 618.80 . It is also known as (3β,4α)-3-(β-D-Xylopyranosyloxy)-olean-12-ene-23,28-dioic Acid . It was first isolated from the roots of Saponaria officinalis L .

Synthesis Analysis

This compound was first isolated from the roots of Saponaria officinalis L . The glycoside is β-D-xylopyranoside-3-hypsogenic acid . The molecular weight of this compound, considering two free carboxyl groups, is 620, which corresponds to a monoglycoside .Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C35H54O9 . It is a glycoside of hypsogenic acid . The glycoside is β-D-xylopyranoside-3-hypsogenic acid .Physical and Chemical Properties Analysis

This compound is a biochemical compound with a molecular weight of 618.80 . It is a glycoside of hypsogenic acid .Aplicaciones Científicas De Investigación

Vaccine Adjuvants

Saponaroside, a natural glycoside, has been extensively studied for its potential as a vaccine adjuvant. It has demonstrated the ability to activate the mammalian immune system, making it a prime candidate for use in subunit vaccines and vaccines against intracellular pathogens, as well as therapeutic cancer vaccines. However, challenges such as high toxicity and instability limit its application in this field (Sun, Xie, & Ye, 2009). Additionally, saponins from Quillaja saponaria have been noted for their immune-stimulating properties, enhancing antigen uptake and stimulating cytotoxic T lymphocyte production (Fleck et al., 2019).

Insecticidal and Deterrent Properties

Triterpene saponins from Quillaja saponaria exhibit potent insecticidal activities and act as natural deterrents against pests like the pea aphid Acyrthosiphon pisum. These compounds disrupt the gut epithelium of insects, making them promising candidates for natural insecticides (De Geyter et al., 2012).

Antioxidant Properties

Saponarin, found in young green barley leaves, shows potent antioxidant activity. It effectively inhibits malonaldehyde formation from various lipids, suggesting its potential in preventing diseases caused by oxidative damage, such as cancers and cardiovascular diseases (Kamiyama & Shibamoto, 2012).

Cytoskeleton Modulation

This compound has been used in studies to understand cytoskeleton modulation in cells. Experiments involving the treatment of cells with saponin have provided insights into the cytoskeleton structure, revealing its potential for screening modulators that affect this structure (Fang, Ferrie, & Li, 2005).

Saponin Sensation and Insect Behavior

Research on Drosophila melanogaster has revealed that saponin functions as an antifeedant and insecticide, deterring insects at various life stages. The Gr28b gene cluster plays a significant role in saponin avoidance, suggesting the potential application of saponins in controlling insect pests (Sang, Rimal, & Lee, 2019).

Hepatoprotective Effects

Saponarin from Gypsophila trichotoma has demonstrated hepatoprotective activity against carbon tetrachloride-induced liver damage in rats. This suggests its potential for use in treating liver diseases and related conditions (Simeonova et al., 2014).

Propiedades

IUPAC Name |

(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,6a,6b,11,11,14b-hexamethyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H54O9/c1-30(2)13-15-35(29(41)42)16-14-32(4)19(20(35)17-30)7-8-22-31(3)11-10-24(44-27-26(38)25(37)21(36)18-43-27)34(6,28(39)40)23(31)9-12-33(22,32)5/h7,20-27,36-38H,8-18H2,1-6H3,(H,39,40)(H,41,42)/t20-,21+,22+,23+,24-,25-,26+,27-,31+,32+,33+,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJCPZYEMVPDFE-HSTYGQCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C(=O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H54O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.